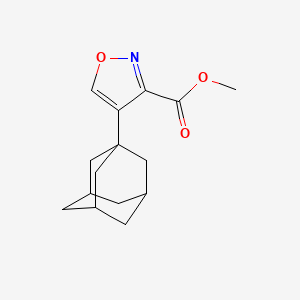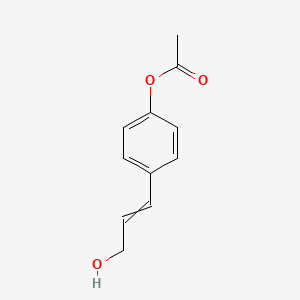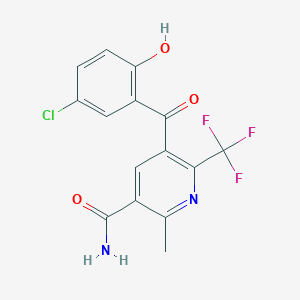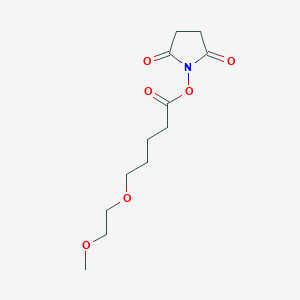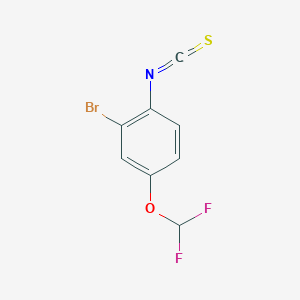
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be achieved through various methods. One common approach involves the reaction of 2-Bromo-4-(difluoromethoxy)aniline with thiophosgene under controlled conditions . This reaction typically requires a solvent such as dimethylbenzene and is carried out under nitrogen protection to prevent unwanted side reactions . The reaction conditions are mild, and the yield of the product can be optimized by adjusting the temperature and reaction time .
化学反应分析
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new products.
Oxidation and Reduction:
Common reagents used in these reactions include amines, thiols, and other nucleophiles . The major products formed depend on the specific reagents and conditions used in the reactions.
科学研究应用
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate has several scientific research applications:
Proteomics Research: It is used as a biochemical tool in proteomics to study protein interactions and functions.
Chemical Biology: The compound is employed in chemical biology to investigate the biological activities of various proteins and enzymes.
Medicinal Chemistry:
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, making it valuable in industrial chemical processes.
作用机制
The mechanism of action of 2-Bromo-4-(difluoromethoxy)phenylisothiocyanate involves its interaction with specific molecular targets. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of target proteins, leading to various biological effects .
相似化合物的比较
2-Bromo-4-(difluoromethoxy)phenylisothiocyanate can be compared with other similar compounds such as:
Phenylisothiocyanate: Lacks the bromine and difluoromethoxy groups, making it less reactive in certain contexts.
4-(Difluoromethoxy)phenylisothiocyanate: Similar but lacks the bromine atom, which can influence its reactivity and biological activity.
2-Bromo-phenylisothiocyanate: Lacks the difluoromethoxy group, affecting its chemical properties and applications.
The presence of both bromine and difluoromethoxy groups in this compound makes it unique and potentially more versatile in various chemical and biological applications .
属性
分子式 |
C8H4BrF2NOS |
|---|---|
分子量 |
280.09 g/mol |
IUPAC 名称 |
2-bromo-4-(difluoromethoxy)-1-isothiocyanatobenzene |
InChI |
InChI=1S/C8H4BrF2NOS/c9-6-3-5(13-8(10)11)1-2-7(6)12-4-14/h1-3,8H |
InChI 键 |
IFYYGGXUAKYACG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1OC(F)F)Br)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Isopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B13717091.png)
![2-Amino-8-bromo-5,10-dihydrobenzo[g]quinazoline](/img/structure/B13717095.png)
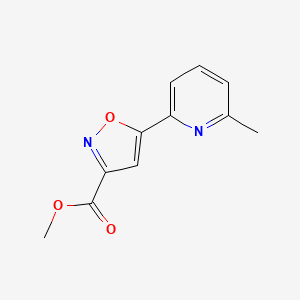
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
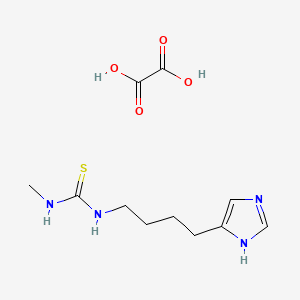

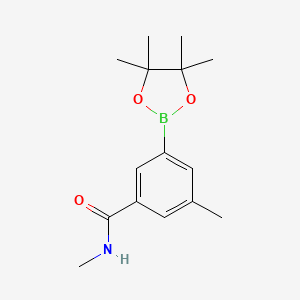
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
